molecular formula C5H6O2 B14139136 3-Methyl-4-methylideneoxetan-2-one CAS No. 89016-79-5

3-Methyl-4-methylideneoxetan-2-one

Cat. No.: B14139136
CAS No.: 89016-79-5
M. Wt: 98.10 g/mol
InChI Key: WHFAYVVBHHHGQZ-UHFFFAOYSA-N
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Description

3-Methyl-4-methylideneoxetan-2-one, also known as diketene, is an organic compound with the molecular formula C5H6O2. It is a member of the oxetane family and is characterized by a four-membered ring structure with a double bond and a ketone group. This compound is a colorless liquid at room temperature and is known for its reactivity, making it useful in various chemical syntheses .

Preparation Methods

3-Methyl-4-methylideneoxetan-2-one is typically prepared through the dimerization of ketene. The process involves the reaction of ketene (H2C=C=O) under controlled conditions to form the diketene dimer. This reaction can be catalyzed by heat or UV light. Industrial production methods often involve the pyrolysis of acetic anhydride using hot platinum wire, which generates ketene that subsequently dimerizes to form diketene .

Chemical Reactions Analysis

3-Methyl-4-methylideneoxetan-2-one undergoes various chemical reactions due to its reactive nature. Some of the common reactions include:

Scientific Research Applications

3-Methyl-4-methylideneoxetan-2-one has several applications in scientific research and industry:

Mechanism of Action

The mechanism of action of 3-Methyl-4-methylideneoxetan-2-one involves its reactivity as a ketene dimer. The compound can undergo nucleophilic addition reactions due to the presence of the electrophilic carbonyl group. This reactivity allows it to form stable acetoacetyl derivatives with nucleophiles such as alcohols and amines. The molecular targets and pathways involved in these reactions are primarily related to the formation of carbon-carbon and carbon-oxygen bonds .

Comparison with Similar Compounds

3-Methyl-4-methylideneoxetan-2-one is unique due to its four-membered oxetane ring structure and its reactivity as a ketene dimer. Similar compounds include:

Properties

IUPAC Name

3-methyl-4-methylideneoxetan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O2/c1-3-4(2)7-5(3)6/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHFAYVVBHHHGQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=C)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00568711
Record name 3-Methyl-4-methylideneoxetan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00568711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89016-79-5
Record name 3-Methyl-4-methylideneoxetan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00568711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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